molecular formula C32H38N4 B286613 N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine

Numéro de catalogue B286613
Poids moléculaire: 478.7 g/mol
Clé InChI: IYNUCVAQGDCTFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine, also known as THA, is a chemical compound that has been widely studied for its potential therapeutic applications. THA is a derivative of acridine, a heterocyclic organic compound that has been used in various fields, including medicine, agriculture, and industry. In recent years, THA has gained attention as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the formation of amyloid-beta plaques and tau protein tangles in the brain.

Mécanisme D'action

The exact mechanism of action of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine is not fully understood, but it is believed to involve the inhibition of beta-secretase and gamma-secretase, enzymes that are involved in the production of amyloid-beta plaques. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine may also have antioxidant properties that protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has been shown to have a number of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the reduction of oxidative stress, and the improvement of cognitive function. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in memory and learning.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in lab experiments is its ability to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of neurodegenerative diseases. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one of the limitations of using N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Orientations Futures

There are several future directions for research on N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine. One area of research is the development of more potent and selective inhibitors of beta-secretase and gamma-secretase, which could improve the therapeutic potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine. Another area of research is the investigation of the potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could be conducted to investigate the potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in combination with other compounds, such as antioxidants or anti-inflammatory agents, to improve its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine can be achieved through a multi-step reaction process that involves the condensation of 1,6-diaminohexane with 9-acridinyl aldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is then purified through column chromatography to obtain N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in its pure form.

Applications De Recherche Scientifique

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases. In vitro studies have shown that N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine can inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of Alzheimer's and Parkinson's diseases. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Propriétés

Formule moléculaire

C32H38N4

Poids moléculaire

478.7 g/mol

Nom IUPAC

N,N//'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine

InChI

InChI=1S/C32H38N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36)

Clé InChI

IYNUCVAQGDCTFO-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

SMILES canonique

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.